molecular formula C23H24O7 B1654889 [(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate CAS No. 287194-67-6

[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate

Cat. No.: B1654889
CAS No.: 287194-67-6
M. Wt: 412.4
InChI Key: RDUAKQUSLVHHOC-QTDGGUCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate is primarily isolated from natural sources, specifically from the stems of Uvaria boniana Finet . The extraction process involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The compound is then purified using chromatographic techniques to obtain a high-purity product.

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is mainly produced in research laboratories for scientific studies. The focus remains on optimizing extraction and purification processes to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects through the modulation of cellular signaling pathways and enzyme activities. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • Uvarigranol A
  • Uvarigranol B
  • Uvarigranol D

Comparison

[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate is unique due to its specific polyoxygenated cyclohexene structure, which distinguishes it from other similar compounds. While Uvarigranol A, B, and D share some structural similarities, this compound has distinct functional groups that contribute to its unique chemical and biological properties .

Properties

CAS No.

287194-67-6

Molecular Formula

C23H24O7

Molecular Weight

412.4

IUPAC Name

[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate

InChI

InChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3/t18-,19+,20+,23-/m1/s1

InChI Key

RDUAKQUSLVHHOC-QTDGGUCWSA-N

Isomeric SMILES

CCO[C@H]1C=C[C@H]([C@@H]([C@]1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3

SMILES

CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate
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[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate
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[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate
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[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate
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[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate
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[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate

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